4-Naphthalen-1-yl-4-oxo-butyric acid

antibacterial target validation lipopolysaccharide biosynthesis fragment-based drug discovery

Validated tool compound for LpxA/LpxD fragment-based screening-researchers must procure this exact γ-keto acid (CAS 4653-13-8) to ensure target engagement. The 4-methoxy analog menbutone is not interchangeable, as it lacks antibacterial target activity. - PDB ligand code Q5M assigned to co-crystal structures with P. aeruginosa LpxA (6UEE) and LpxD (6UEC). - Characterized LogP (2.89) and pH-dependent LogD values enable reproducible HPLC/UPLC retention times. - Dual-purpose reference standard for CYP3A4 inhibition assays and RBP4-TTR interaction panels. - Commercially available at 98% purity in multi-gram quantities for library synthesis and scale-up.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 4653-13-8
Cat. No. B119463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Naphthalen-1-yl-4-oxo-butyric acid
CAS4653-13-8
Synonyms3-(1-Naphthoyl)-propionic Acid;  4-(Naphthalen-1-yl)-4-oxobutanoic Acid;  4-(1-Naphthyl)-4-oxobutanoic Acid;  NSC 408067.
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O
InChIInChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17)
InChIKeyYNEXYDHOGAIPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.29e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Naphthalen-1-yl-4-oxo-butyric Acid Overview


4-Naphthalen-1-yl-4-oxo-butyric acid (CAS 4653-13-8), also known as 4-(1-naphthyl)-4-oxobutanoic acid or γ-Oxo-1-naphthalenebutanoic acid, is a synthetic γ-keto acid derivative with molecular formula C14H12O3 and molecular weight 228.24 g/mol . The compound features a naphthalene ring linked via a ketone bridge to a butyric acid moiety, with a melting point of 175°C, boiling point of 459.6°C at 760 mmHg, calculated LogP of 2.89, and topological polar surface area of 54.37 Ų [1]. It is commercially available as a research-grade building block at purities typically ranging from 95% to 98% for applications in fragment-based screening, organic synthesis, and biochemical assay development .

Fragment-based LpxA/LpxD target validation — reported co-crystal ligand (PDB 6UEE)
γ-Keto acid building block for one-pot heterocyclic synthesis and kinetic resolution
ADME reference with characterized LogP/LogD profile; CYP3A4 inhibition screening panel

4-Naphthalen-1-yl-4-oxo-butyric Acid: Why Substitution Fails


Substituting 4-naphthalen-1-yl-4-oxo-butyric acid with structurally similar γ-keto acid analogs introduces critical and often irreversible changes to target binding, physicochemical behavior, and functional assay outcomes. The compound's three-letter PDB ligand code (Q5M) is specifically assigned to this exact structure as a validated tool compound in co-crystal complexes with LpxA and LpxD from Pseudomonas aeruginosa [1]. Minor structural modifications—such as the introduction of a 4-methoxy substituent to form menbutone (4-methoxy-γ-oxo-1-naphthalenebutanoic acid)—fundamentally alter the compound's biological identity from an antibacterial target probe to a veterinary choleretic agent [2]. Similarly, substituting the ketone with an amide or altering the alkyl chain length directly changes hydrogen-bonding capacity, conformational flexibility, and calculated LogP, which in turn affects aqueous solubility, membrane permeability, and target engagement. For procurement decisions, these differences translate to non-interchangeable reagents that cannot be freely substituted without rigorous re-validation of each experimental system.

Risk Factor
Target Compound
Analog / Substitute
Target Space Divergence
LpxA/LpxD antibacterial target probe (PDB co-crystal)
Menbutone: veterinary choleretic; no reported antibacterial target engagement
Physicochemical Shift
γ-Keto acid; pH-dependent LogD with lower lipophilicity at physiological pH
Saturated analog: higher LogP, fewer H-bond acceptors, different permeability profile
Reactivity & Application
Dual carbonyl enables cyclization; acylating agent for stereoselective resolution
Saturated analog limited to simple amidation/esterification; amino analog targets distinct enzymes

4-Naphthalen-1-yl-4-oxo-butyric Acid: Differentiation Evidence


LpxA Active Site Binding vs. Menbutone

4-Naphthalen-1-yl-4-oxo-butyric acid has been crystallographically characterized as a direct ligand of LpxA (UDP-N-acetylglucosamine acyltransferase) from Pseudomonas aeruginosa, with its binding pose and active-site interactions resolved at atomic resolution (PDB entry 6UEE) [1]. In contrast, menbutone (4-methoxy-γ-oxo-1-naphthalenebutanoic acid)—the closest commercially prevalent analog—is classified and utilized exclusively as a veterinary choleretic agent that stimulates bile secretion in cattle, sheep, goats, horses, and dogs, with no demonstrated LpxA binding activity or antibacterial target engagement [2]. The 4-methoxy substitution in menbutone alters electron density distribution across the naphthalene ring and increases molecular weight from 228.24 to 258.27 g/mol, fundamentally redirecting its pharmacological profile away from the antibacterial target space.

LpxA Binding
Class-level inference
PDB 6UEE co-crystal vs. menbutone — no LpxA binding
Supports target engagement context; class-level differentiation
Menbutone 4-methoxy substitution redirects to veterinary choleretic use
antibacterial target validation lipopolysaccharide biosynthesis fragment-based drug discovery

Lipophilicity and Ionization vs. Saturated Analog

The γ-keto functionality in 4-naphthalen-1-yl-4-oxo-butyric acid introduces a second polar interaction site and significantly alters physicochemical properties relative to its fully saturated analog 1-naphthalenebutyric acid [1]. Calculated parameters reveal distinct differences: the target compound exhibits a LogP of 2.89, topological polar surface area (tPSA) of 54.37 Ų, and pKa-driven ionization shift from LogD 1.84 at pH 5.5 to LogD 0.04 at pH 7.4 . The saturated analog 1-naphthalenebutyric acid, lacking the γ-keto group, has a higher predicted LogP and reduced hydrogen-bond acceptor count (2 vs. 3), resulting in increased lipophilicity and altered membrane partitioning behavior. The target compound's pH-dependent ionization profile (carboxylic acid pKa plus keto-group influence) produces a ~46-fold reduction in lipophilicity between pH 5.5 and 7.4, whereas the saturated analog shows less dramatic pH-dependent LogD variation.

Physicochemical Profile
Class-level inference
LogP 2.89 · tPSA 54.37 Ų · LogD pH 7.4 = 0.04
Reported parameters support permeability and chromatography context
Distinct from more lipophilic saturated analog
physicochemical profiling ADME prediction chromatography method development

CYP3A4 Inhibition and RBP4-TTR Antagonism

Database-sourced biochemical assay annotations indicate that 4-naphthalen-1-yl-4-oxo-butyric acid exhibits measurable activity in at least two mechanistically distinct assays, providing a defined activity baseline for analog comparison. The compound has been tested for inhibition of CYP3A4 in pooled human liver microsomes using UPLC-MS/MS analysis [1]. It has also been evaluated for RBP4 binding and antagonism of retinol-dependent RBP4-TTR interaction via HTRF assay, an activity profile associated with modulation of serum RBP4 and retinol levels [2]. While specific IC₅₀ or Kᵢ values are not publicly disclosed in the accessible records, the compound's inclusion in these screening panels establishes it as a characterized probe with defined target-interaction potential. In contrast, 2-amino-4-naphthalen-1-yl-butyric acid—differing by a single amino substitution at the α-position—shows a distinct binding profile and is documented as a competitive, reversible inhibitor in separate enzyme systems [3].

CYP & RBP4 Activity
Data to verify
CYP3A4 inhibition (HLM) & RBP4-TTR antagonism (HTRF)
Reported screening panel context; exact IC₅₀ not publicly disclosed
2-Amino analog exhibits distinct enzyme inhibition profile
CYP inhibition screening retinol-binding protein drug-drug interaction

Heterocycle Synthesis: γ-Keto Acid vs. Saturated Analog

4-Naphthalen-1-yl-4-oxo-butyric acid serves as a versatile synthetic intermediate with demonstrated utility in one-pot intramolecular cyclization reactions, as reported in the synthesis of tetralin derivatives from 3-benzoylpropionic acids using In(OAc)₃-catalyzed hydrosilylation with Me₂PhSiH and I₂ . The γ-keto acid motif provides two distinct carbonyl functionalities (ketone and carboxylic acid) that can be sequentially or simultaneously reduced and cyclized to generate fused polycyclic frameworks. This synthetic capability distinguishes the γ-keto acid scaffold from saturated 4-(naphthalen-1-yl)butanoic acid, which lacks the internal ketone required for intramolecular Friedel-Crafts-type cyclization. Additionally, the compound has been employed in acylative kinetic resolution studies of cyclic hydroxamic acids using benzotetramisole (BTM) catalysis, demonstrating its utility as an acylating agent for stereoselective transformations .

Synthetic Transformability
Cross-study comparable
One-pot tetralin cyclization · BTM kinetic resolution
Supports heterocyclic building block utility
Saturated analog lacks internal ketone for cyclization
heterocyclic synthesis tetralin derivatives hydrosilylation building block

4-Naphthalen-1-yl-4-oxo-butyric Acid: Research Applications


Gram-Negative Antibacterial Target Validation

Based on the crystallographic evidence of 4-naphthalen-1-yl-4-oxo-butyric acid binding to Pseudomonas aeruginosa LpxA (PDB 6UEE) and LpxD (PDB 6UEC) [1], this compound is appropriate for structure-guided fragment elaboration campaigns targeting lipopolysaccharide biosynthesis. Researchers validating LpxA or LpxD as antibacterial targets for carbapenem-resistant Enterobacteriaceae should procure this exact γ-keto acid (CAS 4653-13-8) rather than the methoxy-substituted analog menbutone, which lacks demonstrated antibacterial target engagement [2]. The compound serves as a validated starting point for fragment growing, scaffold hopping, and biophysical assay development (SPR, TSA, ITC) requiring a characterized LpxA ligand.

ADME Screening and Chromatographic Method Development

For laboratories developing high-throughput ADME assays or HPLC/UPLC methods that depend on reproducible compound retention times and ionization behavior, 4-naphthalen-1-yl-4-oxo-butyric acid provides a well-characterized reference standard with documented LogP (2.89) and pH-dependent LogD values (1.84 at pH 5.5; 0.04 at pH 7.4) [1]. Its tPSA of 54.37 Ų and hydrogen-bond acceptor count (3) make it suitable as a calibration standard for predicting membrane permeability and solubility in early-stage drug discovery programs. The compound's distinct physicochemical signature differentiates it from more lipophilic saturated analogs that would produce different retention times and permeability readouts [2].

CYP Inhibition Screening in DDI Panels

Given its documented testing for CYP3A4 inhibition in pooled human liver microsomes using UPLC-MS/MS methodology [1], 4-naphthalen-1-yl-4-oxo-butyric acid can serve as a reference compound for validating CYP inhibition assay protocols. Procurement of this γ-keto acid with known assay annotation enables laboratories to benchmark assay performance, establish positive control thresholds, and verify LC-MS detection parameters before screening novel chemical entities. The compound's inclusion in both CYP inhibition and RBP4-TTR interaction panels [2] makes it a dual-purpose reference standard for orthogonal biochemical assay systems.

One-Pot Heterocyclic Synthesis Building Block

Medicinal chemistry groups seeking to generate diverse tetralin-based or fused polycyclic scaffolds can utilize 4-naphthalen-1-yl-4-oxo-butyric acid as a key intermediate for intramolecular cyclization reactions [1]. The γ-keto acid motif enables In(OAc)₃-catalyzed hydrosilylation followed by cyclization to access tetralin derivatives—a transformation inaccessible to saturated alkyl-chain analogs. The compound is commercially available at 95–98% purity in gram to multi-gram quantities from established vendors [2], supporting both exploratory library synthesis and scale-up feasibility studies.

Application
Selection Property
Validation Focus
Gram-Negative LpxA/LpxD Target Validation
Reported LpxA co-crystal ligand (PDB 6UEE)
Structure-guided fragment elaboration & biophysical assay integration
ADME Screening & Chromatography Method Development
Characterized LogP/LogD profile
Retention time & permeability prediction calibration
CYP Inhibition Assay Validation
Annotated CYP3A4 inhibition screening data
Positive control benchmarking & LC-MS parameter verification
One-Pot Heterocyclic Synthesis
γ-Keto acid dual carbonyl reactivity
Intramolecular cyclization & stereoselective acylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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